3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
Overview
Description
3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid, also known as CNB-001, is a synthetic compound that has shown potential in the treatment of various neurological disorders. The compound was first synthesized in 2007 by a team of researchers led by Dr. Govindarajan Rangarajan at the Indian Institute of Science Education and Research, Pune. Since then, CNB-001 has been the subject of several scientific studies, which have explored its synthesis, mechanism of action, and potential applications in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including the glutamatergic, cholinergic, and serotonergic systems. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models, including the reduction of oxidative stress and inflammation in the brain, the modulation of neurotransmitter systems, and the promotion of neurogenesis. These effects suggest that this compound may have potential as a treatment for various neurological disorders, including Alzheimer's and Parkinson's disease, mood disorders, and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid for lab experiments is its specificity for certain neurotransmitter systems, which allows researchers to study the effects of the compound on specific pathways in the brain. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid, including the development of more potent analogs of the compound, the exploration of its potential applications in the treatment of other neurological disorders, and the investigation of its long-term safety and efficacy in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify the specific pathways and targets that are modulated by the compound.
Scientific Research Applications
3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid has been the subject of several scientific studies, which have explored its potential applications in the treatment of various neurological disorders. One study published in the Journal of Neurochemistry in 2013 found that this compound was effective in reducing oxidative stress and inflammation in the brain, which are common features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another study published in the Journal of Psychopharmacology in 2014 found that this compound had antidepressant and anxiolytic effects in animal models, suggesting that it may have potential as a treatment for mood disorders.
Properties
IUPAC Name |
3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O6/c1-26-12-5-2-10(3-6-12)14(9-16(21)22)19-17(23)11-4-7-13(18)15(8-11)20(24)25/h2-8,14H,9H2,1H3,(H,19,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKFQWBYYXTKCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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